6-Methyl-2,7-naphthyridin-1(2H)-one
CAS No.: 1211594-51-2
Cat. No.: VC0058792
Molecular Formula: C9H8N2O
Molecular Weight: 160.176
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211594-51-2 |
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Molecular Formula | C9H8N2O |
Molecular Weight | 160.176 |
IUPAC Name | 6-methyl-2H-2,7-naphthyridin-1-one |
Standard InChI | InChI=1S/C9H8N2O/c1-6-4-7-2-3-10-9(12)8(7)5-11-6/h2-5H,1H3,(H,10,12) |
Standard InChI Key | UVTOYFRTJJRLEP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=N1)C(=O)NC=C2 |
Introduction
Chemical Identity and Structural Properties
6-Methyl-2,7-naphthyridin-1(2H)-one belongs to the naphthyridine family, specifically to the 2,7-naphthyridine subclass. Naphthyridines, also known as diazanaphthalenes, are heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . The "2,7" designation indicates the positions of the two nitrogen atoms in the bicyclic system, while the "(2H)" notation signifies that position 2 is hydrogenated, forming an NH group. The compound features a methyl group at position 6 and a carbonyl group at position 1.
Basic Chemical Properties
The fundamental chemical properties of 6-Methyl-2,7-naphthyridin-1(2H)-one are summarized in Table 1:
Table 1: Chemical Properties of 6-Methyl-2,7-naphthyridin-1(2H)-one
Property | Value |
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CAS Number | 1211594-51-2 |
Molecular Formula | C₉H₈N₂O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 6-methyl-2H-2,7-naphthyridin-1-one |
PubChem CID | 46864151 |
InChI | InChI=1S/C9H8N2O/c1-6-4-7-2-3-10-9(12)8(7)5-11-6/h2-5H,1H3,(H,10,12) |
SMILES | CC1=CC2=C(C=N1)C(=O)NC=C2 |
The structure features a bicyclic system with the carbonyl group creating an amide functionality, which influences its chemical behavior and potential biological interactions . The methyl substituent at position 6 distinguishes it from the parent 2,7-naphthyridin-1(2H)-one compound and affects its physical and chemical properties.
Biomedical Applications
Naphthyridinones have attracted significant interest in medicinal chemistry due to their diverse biological activities, particularly as enzyme inhibitors and potential therapeutic agents.
Kinase Inhibition
The 2,7-naphthyridinone scaffold has demonstrated notable potential as a foundation for developing kinase inhibitors. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been synthesized and evaluated for their kinase inhibitory activities, showing promising results against c-Kit and VEGFR-2 kinases .
Some of these derivatives exhibited excellent c-Kit inhibitory activity with IC₅₀ values as low as 8.5 nM, significantly more potent than previously reported lead compounds . This suggests that the 2,7-naphthyridinone core structure, which 6-Methyl-2,7-naphthyridin-1(2H)-one shares, holds considerable promise as a scaffold for developing targeted kinase inhibitors.
Comparative Analysis with Related Compounds
Comparing 6-Methyl-2,7-naphthyridin-1(2H)-one with structurally related compounds provides valuable insights into structure-property relationships and potential applications.
Structural Comparison with Other Naphthyridinones
Table 2: Comparison of 6-Methyl-2,7-naphthyridin-1(2H)-one with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
6-Methyl-2,7-naphthyridin-1(2H)-one | 1211594-51-2 | C₉H₈N₂O | 160.17 | Reference compound |
2,7-Naphthyridin-1(2H)-one | 67988-50-5 | C₈H₆N₂O | 146.15 | Lacks methyl group at position 6 |
6-Chloro-2,7-naphthyridin-1(2H)-one | 1260663-93-1 | C₈H₅ClN₂O | 180.59 | Chloro instead of methyl at position 6 |
6-Methyl-1,5-naphthyridin-2-ol* | 764717-60-4 | C₉H₈N₂O | 160.17 | Different nitrogen positions (1,5 vs 2,7) |
6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 1222533-73-4 | C₉H₁₀N₂O | 162.19 | Different nitrogen positions (1,8) and additional hydrogenation |
*Tautomeric form represented as 6-Methyl-1,5-naphthyridin-2(1H)-one
This comparison reveals that minor structural modifications, such as changing the position of nitrogen atoms or substituting different groups at position 6, can lead to compounds with potentially different chemical and biological properties .
Physical and Chemical Property Comparisons
The physical and chemical properties of 6-Methyl-2,7-naphthyridin-1(2H)-one are influenced by its specific structural features. Compared to the unsubstituted 2,7-naphthyridin-1(2H)-one, the methyl group at position 6 increases molecular weight, potentially affects solubility characteristics, and may influence its reactivity patterns .
The presence of the methyl group likely increases lipophilicity compared to the unsubstituted compound, which could affect its pharmacokinetic properties if used in biomedical applications. Additionally, the electronic effects of the methyl group may influence the reactivity of the carbonyl group and the NH functionality in position 2.
Hazard Type | Potential Concern | Reference Compounds |
---|---|---|
Acute Toxicity | May be harmful if swallowed | Similar naphthyridinones |
Skin Irritation | May cause skin irritation | Related heterocyclic compounds |
Eye Irritation | May cause serious eye irritation | Related heterocyclic compounds |
Respiratory Effects | May cause respiratory irritation | Similar nitrogen-containing heterocycles |
These hazard considerations are based on related compounds and should be regarded as preliminary until specific toxicological studies on 6-Methyl-2,7-naphthyridin-1(2H)-one are available .
Future Research Directions
The unique structure and potential applications of 6-Methyl-2,7-naphthyridin-1(2H)-one suggest several promising directions for future research.
Medicinal Chemistry Applications
Given the demonstrated kinase inhibitory potential of related 2,7-naphthyridinone derivatives, 6-Methyl-2,7-naphthyridin-1(2H)-one could serve as a valuable scaffold for developing new therapeutic agents . Future research might explore:
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Structure-activity relationship studies focused on modifications of the 6-methyl group
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Investigation of selectivity profiles against various kinase targets
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Evaluation of anti-cancer, anti-inflammatory, or antimicrobial activities
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Development of hybrid molecules incorporating the 2,7-naphthyridinone core
Synthetic Methodology Development
Further research into efficient and scalable synthetic routes for 6-Methyl-2,7-naphthyridin-1(2H)-one is warranted. This might include:
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Green chemistry approaches to minimize environmental impact
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One-pot synthesis methods to improve efficiency and yield
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Stereoselective synthesis for derivatives with chiral centers
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Metal-catalyzed functionalization reactions for introducing diverse substituents
Material Science Applications
The heterocyclic nature of 6-Methyl-2,7-naphthyridin-1(2H)-one suggests potential applications beyond medicinal chemistry, including:
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Development of fluorescent probes or sensors
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Investigation as ligands in coordination chemistry
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Exploration as components in organic electronic materials
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Study of supramolecular assemblies based on hydrogen bonding capabilities
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